molecular formula C13H11ClN2O3S B5911606 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone

5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone

Cat. No. B5911606
M. Wt: 310.76 g/mol
InChI Key: ZGSNKCSPVRJODM-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone, also known as CBT-1, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of benzodioxole derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that this compound acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in GABAergic neurotransmission, which leads to the observed effects on behavior.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitters such as GABA, glutamate, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has been shown to have a positive effect on learning and memory in rodents.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone is its high potency and selectivity for the GABA-A receptor. This makes it an ideal compound for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of this compound is its limited water solubility, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for the study of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone. One of the areas of research is the potential use of this compound in the treatment of anxiety and depression in humans. Another area of research is the potential use of this compound in the treatment of drug addiction. Further studies are also needed to understand the long-term effects of this compound on the brain and behavior. Additionally, the development of more water-soluble analogs of this compound could lead to improved experimental and therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its high potency and selectivity for the GABA-A receptor make it an ideal compound for studying the role of the GABAergic system in various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more water-soluble analogs for improved experimental and therapeutic applications.

Synthesis Methods

The synthesis of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 3-ethyl-2-thioxo-4-imidazolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in various animal models. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rodents.

properties

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-2-16-12(17)9(15-13(16)20)3-7-4-10-11(5-8(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,15,20)/b9-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSNKCSPVRJODM-OQFOIZHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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